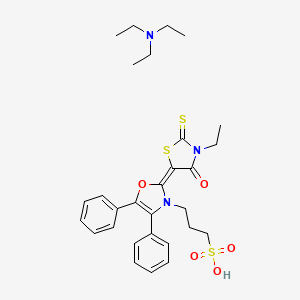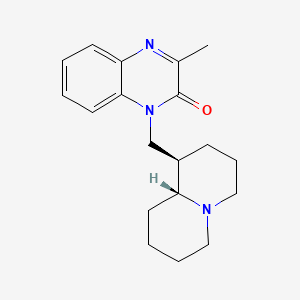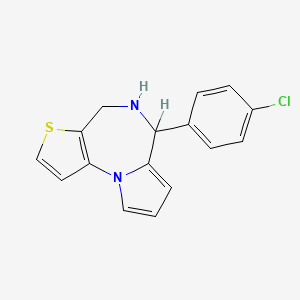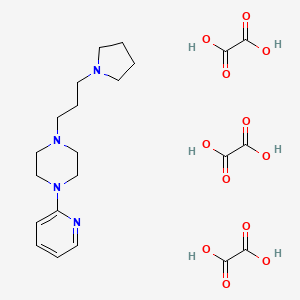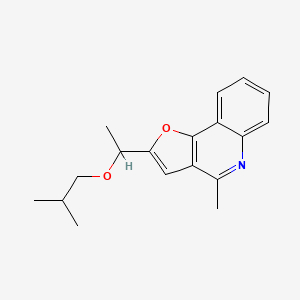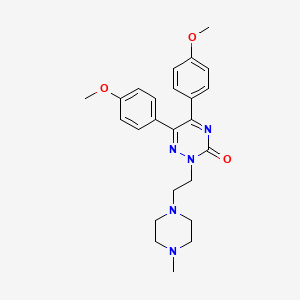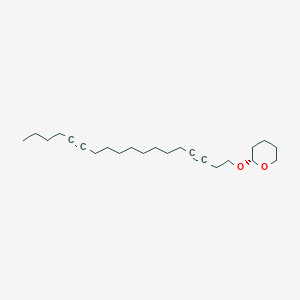
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- is a complex organic compound featuring a tetrahydropyran ring substituted with an octadecadiynyloxy group. This compound is part of the larger family of 2H-pyrans, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method involves the cyclization of a dienone precursor under specific conditions to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve scalable and stereoselective methods such as the ring-expansion of monocyclopropanated heterocycles. This approach allows for the efficient synthesis of highly functionalized tetrahydropyran derivatives .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A similar compound with a propynyloxy group instead of an octadecadiynyloxy group.
2-(3-Butynyloxy)tetrahydro-2H-pyran: Another related compound with a butynyloxy group.
Uniqueness
The presence of the octadecadiynyloxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .
Properties
CAS No. |
71673-25-1 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(2R)-2-octadeca-3,13-diynoxyoxane |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-4,7-14,17-22H2,1H3/t23-/m0/s1 |
InChI Key |
BOTGQZVOHJCGAU-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCC#CCCCCCCCCC#CCCO[C@@H]1CCCCO1 |
Canonical SMILES |
CCCCC#CCCCCCCCCC#CCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


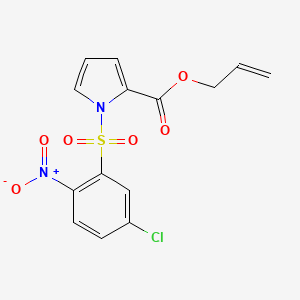
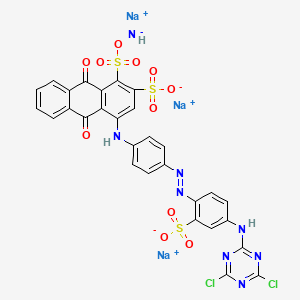

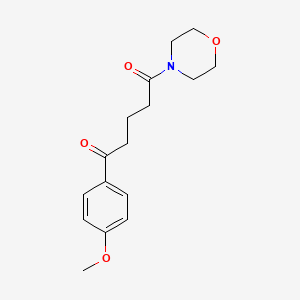
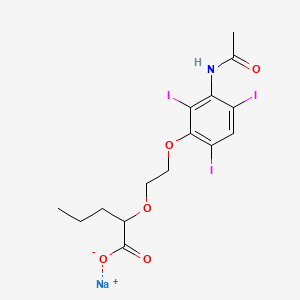
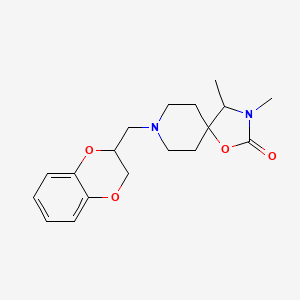
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
